
ethyl (6-chloro-9H-purin-9-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6-chloro-9H-purin-9-yl)carbamate is a chemical compound with the molecular formula C8H8ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of ethyl (6-chloro-9H-purin-9-yl)carbamate typically involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction proceeds at room temperature and yields the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Ethyl (6-chloro-9H-purin-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl (6-chloro-9H-purin-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and nucleic acid interactions.
Wirkmechanismus
The mechanism of action of ethyl (6-chloro-9H-purin-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with nucleic acids, potentially interfering with DNA or RNA synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl (6-chloro-9H-purin-9-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (6-chloro-9H-purin-9-yl)acetate: This compound has a similar structure but with an acetate group instead of a carbamate group.
6-Chloro-9H-purin-9-ylpropionaldehyde: This compound has a propionaldehyde group attached to the purine ring.
6-Mercapto-9H-purin-9-yl-α-aminobutyric acid: This compound contains a mercapto group and an α-aminobutyric acid moiety.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89979-33-9 |
|---|---|
Molekularformel |
C8H8ClN5O2 |
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
ethyl N-(6-chloropurin-9-yl)carbamate |
InChI |
InChI=1S/C8H8ClN5O2/c1-2-16-8(15)13-14-4-12-5-6(9)10-3-11-7(5)14/h3-4H,2H2,1H3,(H,13,15) |
InChI-Schlüssel |
NYGBOSRIQWCBHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




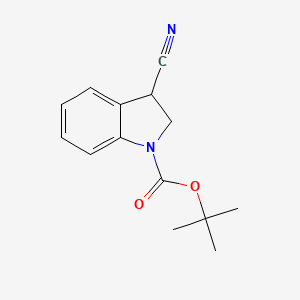
![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
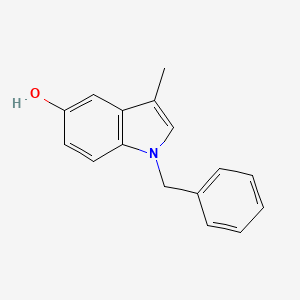
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)

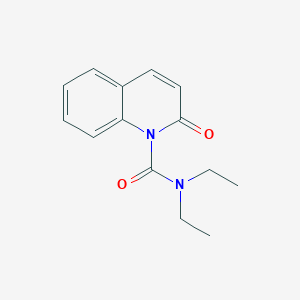
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
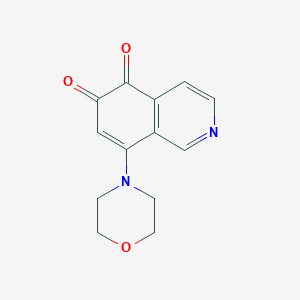
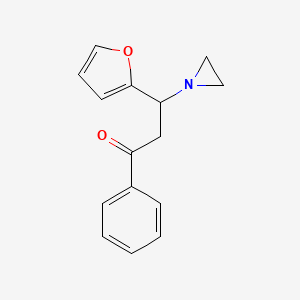
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
